molecular formula C10H18N4 B13510780 N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

Cat. No.: B13510780
M. Wt: 194.28 g/mol
InChI Key: CAHRKIJLCBYMRX-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of α,β-unsaturated aldehydes with hydrazine, followed by subsequent reactions to introduce the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The compound may act on specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is unique due to the presence of both the pyrazole and piperidine rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)piperidin-3-amine

InChI

InChI=1S/C10H18N4/c1-11-9-4-3-5-14(7-9)10-6-12-13(2)8-10/h6,8-9,11H,3-5,7H2,1-2H3

InChI Key

CAHRKIJLCBYMRX-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C2=CN(N=C2)C

Origin of Product

United States

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